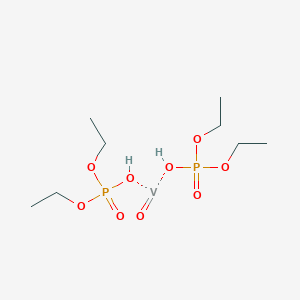
Diethyl hydrogen phosphate;oxovanadium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl hydrogen phosphate;oxovanadium is a compound that combines the properties of diethyl hydrogen phosphate and oxovanadium Diethyl hydrogen phosphate is an organophosphorus compound with the formula (C₂H₅O)₂P(O)H, commonly used as a reagent in organic synthesis Oxovanadium refers to vanadium in its +4 oxidation state, often coordinated with oxygen
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl hydrogen phosphate can be synthesized by reacting phosphorus trichloride with ethanol. The reaction proceeds as follows: [ \text{PCl}_3 + 3 \text{C}_2\text{H}_5\text{OH} \rightarrow (\text{C}_2\text{H}_5\text{O})_2\text{P(O)H} + 2 \text{HCl} + \text{C}_2\text{H}_5\text{Cl} ]
Oxovanadium complexes can be synthesized using various methods, including hydrothermal synthesis and coordination with donor ligands. For example, oxovanadium(IV) complexes with [NNO] donor ligands can be synthesized and characterized by techniques such as ESI-HRMS, elemental analysis, and spectroscopic methods .
Industrial Production Methods
Industrial production of diethyl hydrogen phosphate typically involves large-scale reactions using phosphorus trichloride and ethanol under controlled conditions. Oxovanadium complexes are produced using hydrothermal methods, which are advantageous for their simplicity and ability to produce high-purity materials .
Chemical Reactions Analysis
Types of Reactions
Diethyl hydrogen phosphate undergoes various reactions, including hydrolysis, transesterification, and P-alkylation. For example, it can hydrolyze to form phosphorous acid or undergo transesterification with alcohols to form different phosphonates .
Oxovanadium complexes are known to participate in oxidation and cycloaddition reactions. For instance, oxovanadium(IV) complexes can catalyze the cycloaddition of carbon dioxide with epoxides to form cyclic carbonates .
Common Reagents and Conditions
Hydrolysis: Diethyl hydrogen phosphate hydrolyzes in the presence of water and hydrogen chloride.
Transesterification: Requires alcohols and can be driven by the removal of ethanol.
P-alkylation: Involves deprotonation with potassium tert-butoxide and subsequent alkylation with alkyl halides.
Major Products
Hydrolysis: Phosphorous acid.
Transesterification: Various phosphonates.
Cycloaddition: Cyclic carbonates.
Scientific Research Applications
Diethyl hydrogen phosphate;oxovanadium has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of oxovanadium complexes involves their ability to mimic insulin and inhibit protein tyrosine phosphatases. This inhibition is thought to enhance insulin signaling pathways, thereby improving glucose uptake and metabolism . The exact molecular targets and pathways are still under investigation, but the association with protein tyrosine phosphatase inhibition is a key aspect .
Comparison with Similar Compounds
Similar Compounds
Vanadyl sulfate: Another vanadium-based compound with insulin-mimetic properties.
Bis(ethylmaltolato)oxovanadium(IV): Evaluated in clinical trials for its potential in diabetes treatment.
Uniqueness
Diethyl hydrogen phosphate;oxovanadium is unique due to its combination of organophosphorus and oxovanadium properties, making it versatile in both organic synthesis and biological applications. Its ability to catalyze the formation of cyclic carbonates and its potential as an insulin-mimetic agent highlight its distinct advantages over similar compounds .
Properties
CAS No. |
31273-06-0 |
|---|---|
Molecular Formula |
C8H22O9P2V |
Molecular Weight |
375.14 g/mol |
IUPAC Name |
diethyl hydrogen phosphate;oxovanadium |
InChI |
InChI=1S/2C4H11O4P.O.V/c2*1-3-7-9(5,6)8-4-2;;/h2*3-4H2,1-2H3,(H,5,6);; |
InChI Key |
OKXYWOWJURWGNV-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(O)OCC.CCOP(=O)(O)OCC.O=[V] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















